molecular formula C21H19ClN2O5 B11509588 5-Benzyl-3-(5-chloro-2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-3-(5-chloro-2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11509588
M. Wt: 414.8 g/mol
InChI Key: OLRUNIKMULYONL-UHFFFAOYSA-N
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Description

5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BENZYL-3-(5-CHLORO-2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

5-benzyl-1-(5-chloro-2-hydroxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H19ClN2O5/c1-21(20(28)29)16-15(17(23-21)13-9-12(22)7-8-14(13)25)18(26)24(19(16)27)10-11-5-3-2-4-6-11/h2-9,15-17,23,25H,10H2,1H3,(H,28,29)

InChI Key

OLRUNIKMULYONL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=CC(=C3)Cl)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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